molecular formula C8H7ClO2 B3022892 m-Tolyl chloroformate CAS No. 29430-39-5

m-Tolyl chloroformate

Cat. No.: B3022892
CAS No.: 29430-39-5
M. Wt: 170.59 g/mol
InChI Key: JXYLZACPFSDBPR-UHFFFAOYSA-N
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Description

m-Tolyl chloroformate: is an organic compound with the chemical formula C8H7ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.

Mechanism of Action

Target of Action

m-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are used as reagents in organic chemistry . They are formally esters of chloroformic acid and are known to interact with a variety of biological targets, including amines, alcohols, and carboxylic acids .

Mode of Action

The mode of action of this compound involves its reaction with these biological targets to form carbamates, carbonate esters, and mixed anhydrides . For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrogen chloride produced during the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets it interacts with. For instance, it can convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that chloroformates are reactive compounds that degrade in moist air . This suggests that the bioavailability of this compound may be influenced by its stability and reactivity.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it is known that chloroformates degrade in moist air , suggesting that humidity could affect the stability and efficacy of this compound. Additionally, the reactions of this compound with its targets typically occur in the presence of a base , indicating that the pH of the environment could also influence its action.

Biochemical Analysis

Biochemical Properties

m-Tolyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization reagent. It interacts with amino acids and organic acids to form stable and volatile derivatives, which are essential for gas chromatographic separation and mass spectrometric analysis . The compound reacts with the amino and carboxylic groups of biomolecules, facilitating their detection and quantification. Enzymes such as amino acid decarboxylases and transaminases are often involved in these reactions, highlighting the importance of this compound in metabolic studies .

Cellular Effects

This compound influences various cellular processes by modifying amino acids and organic acids. It affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability and function of these biomolecules. For instance, the derivatization of amino acids can impact protein synthesis and degradation, thereby influencing cellular function . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino and carboxylic groups of biomolecules. The compound forms covalent bonds with these functional groups, resulting in the formation of stable derivatives. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, this compound can inhibit amino acid decarboxylases by modifying their active sites, thereby affecting their catalytic activity . Additionally, the compound can influence gene expression by altering the availability of amino acids required for protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under controlled conditions, but it can degrade over time, leading to a decrease in its effectiveness as a derivatization reagent . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often related to the compound’s ability to modify amino acids and organic acids, which can impact cellular metabolism and function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify amino acids and organic acids without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function and metabolism . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with amino acids and organic acids. The compound can modify these biomolecules, affecting their roles in metabolic flux and metabolite levels . Enzymes such as amino acid decarboxylases and transaminases play crucial roles in these pathways, and their activity can be influenced by this compound . Additionally, the compound can impact the levels of key metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . For example, this compound can bind to amino acid transporters, facilitating its uptake and distribution within cells. This process is crucial for the compound’s effectiveness as a derivatization reagent, as it ensures that this compound reaches its target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on amino acids and organic acids . For instance, this compound can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. This localization is essential for the compound’s role in modifying biomolecules and influencing cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolyl chloroformate can be synthesized through the reaction of m-toluidine with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

m-Toluidine+Phosgenem-Tolyl chloroformate+HCl\text{m-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} m-Toluidine+Phosgene→m-Tolyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of efficient purification techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: m-Tolyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form m-toluidine and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonates.

    Bases: Often used in the presence of bases like pyridine to neutralize the hydrochloric acid formed.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

Scientific Research Applications

m-Tolyl chloroformate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.

    Biochemistry: Used in the derivatization of amino acids and peptides for analysis by gas chromatography-mass spectrometry (GC-MS).

    Industrial Chemistry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Comparison: m-Tolyl chloroformate is unique due to the presence of the tolyl group, which imparts different reactivity and physical properties compared to other chloroformates. For example, the tolyl group can influence the compound’s solubility and boiling point, making it suitable for specific applications where other chloroformates may not be as effective.

Properties

IUPAC Name

(3-methylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYLZACPFSDBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951954
Record name 3-Methylphenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29430-39-5
Record name 3-Methylphenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29430-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylphenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-tolyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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